Alanylleucyl-daunorubicin
Description
Structure
2D Structure
Properties
CAS No. |
74853-81-9 |
|---|---|
Molecular Formula |
C36H46ClN3O12 |
Molecular Weight |
748.2 g/mol |
IUPAC Name |
(2S)-N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C36H45N3O12.ClH/c1-14(2)10-21(39-34(46)15(3)37)35(47)38-20-11-24(50-16(4)29(20)41)51-23-13-36(48,17(5)40)12-19-26(23)33(45)28-27(31(19)43)30(42)18-8-7-9-22(49-6)25(18)32(28)44;/h7-9,14-16,20-21,23-24,29,41,43,45,48H,10-13,37H2,1-6H3,(H,38,47)(H,39,46);1H/t15-,16-,20-,21-,23-,24-,29+,36-;/m0./s1 |
InChI Key |
QLWFTWVXRLYFCG-DCAYDHBTSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(CC(C)C)NC(=O)C(C)N)O.Cl |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)O.Cl |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(CC(C)C)NC(=O)C(C)N)O.Cl |
Appearance |
Solid powder |
Other CAS No. |
74853-81-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ala-leu-daunorubicin alanylleucyl-daunorubicin |
Origin of Product |
United States |
Molecular Pharmacology and Cellular Mechanisms of Action of Alanylleucyl Daunorubicin Prodrugs
Pre-Activation Cellular Interactions
The initial interactions of Alanyl-leucyl-daunorubicin with cancer cells are critical determinants of its subsequent uptake and activation. These interactions are governed by the physicochemical properties of the prodrug and the unique characteristics of the target cell's surface.
The conjugation of the alanyl-leucyl dipeptide to daunorubicin (B1662515) alters the parent drug's molecular properties, influencing how it associates with the cell membrane. Daunorubicin, a cationic molecule, can interact with anionic components of the cell membrane. The addition of the dipeptide can modify this charge and the lipophilicity of the compound.
Research on amino acid and dipeptide derivatives of daunorubicin has shown that these modifications reduce the molecule's affinity for DNA. Specifically, the affinity constant of dipeptide derivatives like Alanyl-leucyl-daunorubicin for DNA is approximately ten times lower than that of the parent daunorubicin nih.gov. While this measurement relates to DNA binding, it suggests that the modification in the daunosamine (B1196630) sugar moiety, where the peptide is attached, significantly alters the molecule's interaction with cellular components. This reduced affinity for extracellular structures could be advantageous, preventing non-specific binding and promoting circulation to the tumor site. The cellular association is therefore likely to be less driven by non-specific electrostatic interactions compared to daunorubicin, and more dependent on specific uptake mechanisms.
A promising strategy for targeting cytotoxic agents to cancer cells is to exploit the overexpression of certain receptors on their surface. Many tumors exhibit elevated levels of the low-density lipoprotein (LDL) receptor to meet their high demand for cholesterol nih.gov. This has led to the exploration of LDL and LDL-mimicking particles as carriers for anticancer drugs.
While direct evidence for Alanyl-leucyl-daunorubicin uptake via the LDL receptor pathway is not extensively documented, studies with other lipophilic daunorubicin derivatives provide a strong rationale for this mechanism. For instance, a lipophilic prodrug of daunorubicin, coupled to a cholesteryl oleate (B1233923) analog via a lysosomally degradable peptide spacer, has been synthesized for incorporation into lipidic carriers that target the LDL receptor nih.gov. These carriers, when enriched with apolipoprotein E (apoE), are recognized and internalized by cells expressing the LDL receptor nih.govnih.gov. The distribution of these LDL-receptor targeted liposomes loaded with a daunorubicin derivative in tumor-bearing mice closely resembled that of native LDL, with the highest uptake observed in the tumor tissue among non-major LDL receptor-expressing organs nih.gov. This supports the hypothesis that modifying daunorubicin with lipophilic moieties, which could include certain dipeptides, can facilitate its packaging into LDL-like particles and subsequent uptake through the LDL receptor pathway.
Intracellular Processing and Activation Kinetics
Following cellular uptake, Alanyl-leucyl-daunorubicin must be processed to release the active daunorubicin. This bioactivation is a critical step that is designed to occur preferentially within the tumor environment.
Once internalized by the cell, often through endocytosis, Alanyl-leucyl-daunorubicin is trafficked to lysosomes. The acidic environment and the rich hydrolytic enzyme content of lysosomes make them an ideal site for prodrug cleavage. The amide bond linking the dipeptide to the daunosamine sugar of daunorubicin is designed to be susceptible to the action of lysosomal peptidases.
Studies have confirmed that amino acid and dipeptide derivatives of daunorubicin are susceptible to hydrolysis by lysosomal enzymes nih.gov. Among various derivatives, the L-leucyl and L-alanyl-L-leucyl derivatives were found to be the most rapidly hydrolyzed to release the parent daunorubicin nih.gov. This rapid cleavage within the lysosomal compartment is a key feature of the prodrug design, ensuring that the active drug is released inside the target cancer cell, where it can then exert its cytotoxic effects.
Table 1: Comparative Lysosomal Hydrolysis of Daunorubicin Derivatives
| Derivative | Relative Rate of Hydrolysis |
|---|---|
| L-Leucyl-Daunorubicin | High |
| L-Alanyl-L-leucyl-Daunorubicin | High |
| Other amino acid derivatives | Slower |
This table illustrates the relative susceptibility of different daunorubicin prodrugs to cleavage by lysosomal peptidases, based on findings from Masquelier, M., Baurain, R., & Trouet, A. (1980).
In addition to intracellular activation, there is potential for Alanyl-leucyl-daunorubicin to be activated in the extracellular tumor microenvironment. Many tumors are characterized by high levels of secreted proteases and peptidases, such as aminopeptidases, which can cleave peptides nih.gov. It has been suggested that prodrugs like L-leucyl-daunorubicin and L-alanyl-L-leucyl-daunorubicin could be activated in the close vicinity of tumor cells that exhibit high aminopeptidase (B13392206) activity nih.gov. This extracellular cleavage would release daunorubicin directly in the tumor interstitium, allowing it to diffuse and act on nearby cancer cells, creating a potent bystander effect.
The stability of a prodrug in systemic circulation is paramount to its success. An ideal prodrug should remain intact in the bloodstream to minimize off-target toxicity and maximize delivery to the tumor. The peptide bond in Alanyl-leucyl-daunorubicin is designed to be stable in serum but labile to specific enzymes more abundant in the tumor or within cancer cells. While specific pharmacokinetic data for Alanyl-leucyl-daunorubicin is limited, studies on similar peptide-based prodrugs have shown that the choice of amino acids can significantly influence serum stability.
Upon cleavage, Alanyl-leucyl-daunorubicin is converted to daunorubicin. The primary active metabolite of daunorubicin is daunorubicinol (B1669839), which also possesses cytotoxic activity. The conversion of the prodrug to daunorubicin and its subsequent metabolism to daunorubicinol would follow the established metabolic pathways of the parent drug. The terminal half-life of daunorubicin is approximately 18.5 hours, and for daunorubicinol, it is around 26.7 hours. The release of daunorubicin from the prodrug within the tumor would initiate this metabolic cascade locally.
Table 2: Key Compounds Mentioned | Compound Name | | | :--- | | Alanyl-leucyl-daunorubicin | | Daunorubicin | | Daunorubicinol | | L-leucyl-daunorubicin | | N-succinyl-(beta-alanyl-L-leucyl-L-alanyl-L-leucyl)doxorubicin | | Doxorubicin (B1662922) |
Downstream Molecular Effects of Activated Daunorubicin
DNA Intercalation and Structural Perturbations
Upon cellular uptake and activation, daunorubicin exerts its cytotoxic effects through multiple mechanisms, a primary one being its interaction with DNA. Daunorubicin intercalates into the DNA double helix, inserting its planar anthracycline ring between adjacent base pairs. drugbank.compatsnap.comwikipedia.org This intercalation is a multi-stage process, with the initial step involving the insertion of the antibiotic's aglycone portion between DNA base pairs. nih.gov This is followed by a stabilization of the complex through the interaction of the positively charged amino sugar of daunorubicin with the negatively charged phosphate (B84403) backbone of DNA. nih.gov
The binding of daunorubicin to DNA introduces significant structural perturbations to the double helix. These distortions can interfere with the normal functions of DNA-dependent enzymes. patsnap.com The intercalation process itself can lead to an unwinding of the DNA helix and a change in its length. The presence of the drug in the minor groove, where its daunosamine residue is directed, further disrupts the DNA structure. wikipedia.org
The binding affinity of anthracyclines like doxorubicin (a close analog of daunorubicin) to DNA is influenced by several factors. While DNA deformation and electrostatic interactions can be unfavorable for binding, van der Waals interactions are a major driving force for the formation of a stable drug-DNA complex. rsc.org
| Interaction | Description | Effect on DNA Structure |
| Intercalation | Planar ring of daunorubicin inserts between DNA base pairs drugbank.compatsnap.comwikipedia.org | Unwinding of the helix, changes in length, and overall structural distortion |
| Electrostatic Interaction | Positively charged amino sugar interacts with the negatively charged phosphate backbone nih.gov | Stabilization of the drug-DNA complex |
| Minor Groove Binding | The daunosamine residue of daunorubicin is positioned in the minor groove wikipedia.org | Further perturbation of DNA conformation |
Inhibition of Topoisomerase II: Molecular Interactions and Consequences
A critical downstream effect of daunorubicin is its inhibition of topoisomerase II, an enzyme essential for managing DNA topology during replication, transcription, and recombination. drugbank.compatsnap.comnih.gov Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another segment of DNA to pass through, and then resealing the break. cancer-research-network.com
Daunorubicin does not inhibit the enzyme directly but rather acts as a topoisomerase II "poison". nih.gov It stabilizes the "cleavable complex," a transient intermediate where topoisomerase II is covalently bound to the 5' ends of the broken DNA strands. drugbank.comnih.govcancer-research-network.com By trapping the enzyme in this state, daunorubicin prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks. patsnap.comnih.gov
The interaction of daunorubicin with the topoisomerase II-DNA complex involves specific molecular domains of the drug. DNA intercalation is a prerequisite but not sufficient for this activity. nih.gov The daunosamine sugar moiety also plays a crucial role in the interaction with the enzyme. researchgate.net The stabilization of the cleavable complex is a key factor in the cytotoxic and antineoplastic effects of daunorubicin. nih.gov
Mechanisms of DNA Replication and RNA Synthesis Inhibition
The structural distortions in DNA caused by daunorubicin intercalation and the inhibition of topoisomerase II have profound consequences for DNA replication and RNA synthesis. The presence of daunorubicin in the DNA template interferes with the progression of DNA and RNA polymerases, thereby inhibiting the synthesis of these macromolecules. drugbank.comwikipedia.org
The inhibition of topoisomerase II is a major contributor to the disruption of DNA replication. As the replication fork advances, topoisomerase II is required to relieve the torsional stress that builds up ahead of it. patsnap.com By trapping the cleavable complex, daunorubicin prevents this relaxation of supercoils, ultimately halting the replication process. wikipedia.org
Daunorubicin also directly affects RNA synthesis by interfering with the process of transcription. nih.govnih.gov In vitro studies have shown that daunorubicin inhibits the activity of DNA-dependent RNA polymerases. nih.gov The drug does not prevent the binding of RNA polymerase to the DNA template but rather hinders the formation of a stable transcription initiation complex. nih.gov This results in a decreased rate of RNA synthesis. The intercalation of doxorubicin into transcribed gene bodies can cause RNA polymerase II to stall, leading to its degradation and a loss of transcriptional elongation. cdnsciencepub.com
Generation of Reactive Oxygen Species and Oxidative DNA Damage
In addition to its interactions with DNA and topoisomerase II, daunorubicin can induce cellular damage through the generation of reactive oxygen species (ROS). drugbank.compatsnap.comnih.gov The quinone moiety of the daunorubicin molecule can undergo redox cycling, a process that leads to the formation of superoxide (B77818) anions and hydrogen peroxide. patsnap.com This production of ROS can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress. researchgate.net
The generated ROS can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids. patsnap.com Oxidative damage to DNA is a significant consequence of daunorubicin-induced ROS production. nih.gov This can result in the formation of lesions such as 8-oxo-2'-deoxyguanosine, a marker of oxidative DNA damage, and can also lead to DNA strand breaks. nih.govnih.gov Studies have shown that daunorubicin treatment can lead to mitochondrial dysfunction and the generation of intracellular ROS. nih.gov The production of ROS has been observed in various leukemia cell lines following exposure to daunorubicin. nih.govlatrobe.edu.au
| ROS-Related Effect | Mechanism | Cellular Consequence |
| ROS Generation | Redox cycling of the quinone moiety of daunorubicin patsnap.com | Production of superoxide anions and hydrogen peroxide patsnap.com |
| Oxidative Stress | Imbalance between ROS production and antioxidant capacity | Damage to lipids, proteins, and nucleic acids patsnap.com |
| Oxidative DNA Damage | ROS-mediated modification of DNA bases and the sugar-phosphate backbone | Formation of DNA lesions and strand breaks nih.govnih.gov |
| Mitochondrial Dysfunction | DNR-induced damage to mitochondria nih.gov | Further generation of ROS and impairment of cellular energy metabolism |
Disruption of Gene Expression and Transcriptional Control
Daunorubicin can significantly alter gene expression profiles in cancer cells, contributing to its therapeutic effects. nih.gov The intercalation of daunorubicin into DNA can directly interfere with the binding of transcription factors and other regulatory proteins, thereby altering the expression of genes involved in critical cellular processes such as cell cycle regulation and apoptosis. patsnap.com
Studies using cDNA microarrays have revealed that daunorubicin can either up- or down-regulate a number of oncogenes and tumor suppressor genes, with the specific effects being dependent on the drug concentration. nih.gov For instance, different concentrations of daunorubicin can lead to distinct cellular outcomes, such as cell cycle arrest in G1 or G2, senescence-like growth arrest, or apoptosis, and these outcomes are correlated with specific gene expression profiles. nih.gov
Recent research has indicated that daunorubicin can induce rapid and extensive transcriptional changes in acute myeloid leukemia (AML) cells. oup.com These changes are preceded by a drug-dependent deSUMOylation of chromatin proteins, particularly at active promoters and enhancers. oup.com This suggests a novel mechanism by which daunorubicin can reprogram gene expression. The proteins affected by this deSUMOylation are often transcription factors and chromatin organizers. oup.com In some contexts, daunorubicin has been observed to have a bimodal effect on in vitro gene expression, with low concentrations weakly promoting expression and higher concentrations causing inhibition. nih.gov
Cell Cycle Checkpoint Activation and Arrest Induction (e.g., G2/M Phase)
The cytotoxic action of anthracyclines like daunorubicin, the active component of prodrugs such as Alanyl-leucyl-daunorubicin, is closely linked to their ability to interfere with the cell cycle. Upon causing DNA damage, cellular signaling pathways are activated to halt cell cycle progression, allowing time for DNA repair. nih.gov If the damage is too severe, this arrest can lead to programmed cell death.
Daunorubicin consistently induces a profound accumulation of cells in the G2/M phase of the cell cycle. nih.gov This has been observed in various leukemia cell lines, including myeloid leukaemic HL-60 cells and T-lymphoblastic leukemia cell lines like MOLT-4 and CCRF-CEM. nih.govresearchgate.net The arrest at the G2/M checkpoint is a common response to DNA-damaging agents and prevents cells with damaged DNA from entering mitosis. mdpi.com The activation of key cell cycle checkpoints is often mediated by the tumor suppressor protein p53. nih.gov Phosphorylation of p53 is a critical step that leads to delayed cell cycle progression, resulting in arrest at both the G1/S and G2/M checkpoints. nih.gov This mechanism provides a window for DNA repair mechanisms to maintain genomic integrity before the cell proceeds with division. nih.gov
Induction of Programmed Cell Death Pathways (Apoptosis)
A primary mechanism through which Alanyl-leucyl-daunorubicin prodrugs exert their anticancer effects is by inducing programmed cell death, or apoptosis, following the release of the active daunorubicin molecule. Daunorubicin is known to initiate apoptosis in leukemia cells through multiple pathways. nih.gov The process involves characteristic morphological changes, such as cell shrinkage and nuclear condensation. nih.gov
Research indicates that daunorubicin can trigger both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways. nih.gov
Intrinsic Pathway : This pathway is initiated by intracellular stress, such as DNA damage caused by daunorubicin. It leads to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. nih.gov This pathway involves the activation of a cascade of caspase enzymes, which are proteases that execute the process of apoptosis. researchgate.net
Extrinsic Pathway : This pathway is activated by the binding of extracellular ligands to death receptors on the cell surface. nih.gov Studies in T-lymphoblastic leukemia cells (MOLT-4 and CCRF-CEM) showed that daunorubicin treatment could trigger this pathway, involving receptors like Fas, CD40, TRAIL-3, and TNF-α. nih.gov
A key event in apoptosis is the activation of caspase-3, which leads to the cleavage of various cellular substrates, including poly(ADP-ribose)polymerase (PARP), and ultimately results in DNA fragmentation. researchgate.netnih.gov Studies have shown that higher concentrations of daunorubicin can lead to a more rapid induction of caspase-3 activity and subsequent DNA fragmentation in leukemic cells. nih.gov However, the sensitivity and timing of the apoptotic response can vary between different types of leukemia cells. nih.gov For instance, in some B-lymphoblastic leukaemia cells (SUP-B15), daunorubicin appeared to induce apoptosis primarily through the extrinsic pathway, without significant changes in mitochondrial membrane potential. nih.gov
Differential Cellular Responses to Alanyl-leucyl-Daunorubicin Derivatives
Modulation of Cell Cycle Progression by Derivatives
Modifications to the daunorubicin molecule, such as the addition of amino acid or peptide moieties, can alter its interaction with cellular machinery, leading to different effects on cell cycle progression compared to the parent compound. While daunorubicin is well-known for causing a significant arrest of cells in the G2/M phase, some of its derivatives exhibit different behaviors. nih.govmdpi.com
For example, certain polymethoxy anthracycline derivatives of daunorubicin were found to increase the proportion of cells in the G0/G1 phase, while decreasing the number of cells in the S (synthesis) and G2/M (pre-mitotic) phases. mdpi.com This effect was more pronounced with more cytotoxic derivatives. In one study, a derivative designated as compound 4e led to 61% of cells accumulating in the G0/G1 phase after 48 hours of incubation, compared to 50% in untreated control cells. mdpi.com This contrasts with the typical G2/M arrest induced by unmodified daunorubicin, suggesting that these structural modifications can fundamentally change the cellular response to the drug. mdpi.com
| Compound | Primary Effect on Cell Cycle | Affected Cell Lines | Reference |
|---|---|---|---|
| Daunorubicin | Accumulation of cells in G2/M phase | MOLT-4, CCRF-CEM, HCT-116, K562 | nih.govmdpi.com |
| Daunorubicin Derivative (4e) | Increase in G0/G1 phase population | Not specified | mdpi.com |
| Daunorubicin Derivative (4f) | Increase in G0/G1 phase population (less potent than 4e) | Not specified | mdpi.com |
Impact on Cellular Metabolic Pathways (e.g., Glycolysis Inhibition)
Beyond direct interaction with DNA, daunorubicin and its derivatives can exert cytotoxic effects by modulating cellular metabolism. Many cancer cells, including leukemia cells, exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect) and can become dependent on this pathway for energy (ATP) production. nih.gov This metabolic characteristic presents a potential therapeutic target.
Recent studies have demonstrated that newly synthesized derivatives of daunorubicin can act as inhibitors of the glycolytic process. mdpi.comnih.gov This inhibition of a key metabolic pathway contributes significantly to their enhanced cytotoxicity compared to the parent drug. mdpi.com By disrupting the primary energy production route in cancer cells, these compounds can induce a state of severe ATP depletion, leading to growth arrest and cell death. nih.gov The ability to simultaneously interfere with DNA replication and inhibit crucial metabolic pathways like glycolysis represents a multi-pronged attack on cancer cells, which may contribute to the high efficacy of certain daunorubicin derivatives. mdpi.comnih.gov
Preclinical Investigation of Drug Resistance Mechanisms and Reversal Strategies
Characterization of Alanyl-leucyl-daunorubicin Resistance in Preclinical Cell Models
Understanding the nuances of resistance to Alanyl-leucyl-daunorubicin begins with the study of specialized cell models that mimic the resistant state observed in patients.
To study daunorubicin (B1662515) resistance, researchers have developed specific cell lines from sensitive parental lines. A notable example is the K562/D1-9 cell line, which was derived from the human leukemia cell line K562. nih.gov This resistant subline was established by culturing K562 cells in gradually increasing concentrations of daunorubicin, up to 1.0 microM, followed by cloning. nih.gov The resulting K562/D1-9 cells exhibited a 28-fold increase in resistance to daunorubicin compared to the original K562 cells. nih.gov Such models are instrumental in dissecting the molecular changes that confer drug resistance.
A significant characteristic of daunorubicin-resistant cell lines is their tendency to exhibit cross-resistance to a range of other structurally and functionally diverse chemotherapy drugs. This phenomenon, known as multidrug resistance (MDR), has been observed in cell lines like K562/D1-9. nih.gov These cells not only resist daunorubicin but also show reduced sensitivity to other anthracyclines such as doxorubicin (B1662922), Vinca alkaloids like vincristine (B1662923), and epipodophyllotoxins. nih.gov Furthermore, erythroleukemic cell lines with acquired resistance to daunorubicin and vincristine also demonstrated cross-resistance to nucleoside analogues like cladribine (B1669150) and cytosine arabinoside. nih.gov
| Resistant Cell Line Model | Primary Resistance | Cross-Resistant To | Reference |
|---|---|---|---|
| K562/D1-9 | Daunorubicin | Doxorubicin, Vincristine, VP-16 | nih.gov |
| Erythroleukemic Cell Lines | Daunorubicin, Vincristine | Cladribine, Cytosine arabinoside | nih.gov |
Molecular Mechanisms of Resistance
The development of resistance to daunorubicin at the cellular level is a multifactorial process involving several distinct molecular pathways.
A primary mechanism of resistance is the increased expression of drug efflux pumps from the ATP-Binding Cassette (ABC) transporter superfamily. nih.govebi.ac.uk These membrane proteins actively expel chemotherapeutic agents from the cell, reducing their intracellular concentration and thus their cytotoxic effect.
P-glycoprotein (P-gp/MDR1/ABCB1): This is one of the most well-characterized ABC transporters. Overexpression of P-glycoprotein, encoded by the MDR1 (or ABCB1) gene, is a common finding in daunorubicin-resistant cells, including the K562/D1-9 line. nih.govnih.gov The increased presence of P-gp leads to reduced intracellular accumulation of daunorubicin. nih.gov High expression of ABCB1 is a stereotypical response in the acquisition of resistance to daunorubicin in leukemia cells and is a strong predictor of treatment failure in acute myeloid leukemia (AML). jci.orgfrontiersin.org
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): Along with P-gp, MRP1 is another significant transporter implicated in the multidrug resistance phenotype in AML. nih.govmdpi.com
Breast Cancer Resistance Protein (BCRP/ABCG2): ABCG2 is also a key drug efflux transporter that contributes to resistance against chemotherapeutic drugs. mdpi.com Overexpression of ABCG2 has been associated with a poor prognosis in AML patients treated with daunorubicin. nih.gov
The activity of ABC transporters is an energy-dependent process that leads to a measurable decrease in the intracellular drug concentration in resistant cells. nih.gov Functional assays have shown that the reduced accumulation of daunorubicin in resistant K562/D1-9 cells can be partially reversed by the addition of verapamil, a known inhibitor of P-glycoprotein. nih.gov This demonstrates that modulating the activity of these efflux pumps can restore, at least in part, the sensitivity of cancer cells to the drug.
Daunorubicin's primary mechanism of action involves the inhibition of topoisomerase II, an enzyme essential for resolving DNA supercoils during replication and transcription. wikipedia.orgnih.govmedchemexpress.com Therefore, changes in this enzyme can lead to drug resistance.
| Cell Line Model | Alteration in Topoisomerase II | Consequence | Reference |
|---|---|---|---|
| K562/D1-9 | Decreased enzyme activity | Contributes to multidrug resistance, particularly to agents like VP-16 | nih.gov |
| Anthracycline-resistant AML cells | Reduced enzyme activity compared to sensitive cells | Resistance to daunorubicin | nih.gov |
| AML cells post-treatment | Increased proportion of Topoisomerase II alpha-negative cells | Reduced efficacy of subsequent daunorubicin doses | nih.gov |
Changes in Cellular Signaling Pathways (e.g., Protein Kinase C)
Hypoxia-Induced Resistance Mechanisms
Specific preclinical investigations into hypoxia-induced resistance mechanisms to Alanyl-leucyl-daunorubicin have not been identified in the available scientific literature. Hypoxia is a common feature of the tumor microenvironment and is known to contribute to resistance to various chemotherapeutic agents, including the parent compound daunorubicin, through mechanisms such as the upregulation of hypoxia-inducible factors (HIFs) which can, in turn, affect drug efflux and other cellular processes. nih.gov However, without direct experimental evidence, it remains unknown how a hypoxic environment specifically impacts the efficacy of Alanyl-leucyl-daunorubicin and whether it induces distinct or similar resistance pathways as those observed with daunorubicin.
Strategies for Overcoming Preclinical Resistance
Co-administration with Efflux Pump Inhibitors
There are no specific preclinical studies available that have evaluated the co-administration of Alanyl-leucyl-daunorubicin with efflux pump inhibitors to overcome drug resistance. Efflux pumps, such as P-glycoprotein (P-gp), are a major cause of multidrug resistance to many anticancer drugs, including the parent compound daunorubicin, by actively transporting the drugs out of cancer cells. nih.govbohrium.comresearchgate.netnih.gov The use of efflux pump inhibitors (EPIs) is a recognized strategy to reverse this resistance. nih.govnih.govmdpi.comucl.ac.be However, the susceptibility of Alanyl-leucyl-daunorubicin to specific efflux pumps and the potential efficacy of various EPIs in reversing resistance to this particular derivative have not been determined in preclinical models. Such studies would be essential to ascertain if this is a viable strategy for enhancing its therapeutic potential.
Novel Delivery Systems to Bypass Resistance Mechanisms
Preclinical research on novel drug delivery systems specifically designed for Alanyl-leucyl-daunorubicin to bypass resistance mechanisms is not currently available. For daunorubicin, various novel delivery systems, such as liposomal formulations and quantum dot-based nanocarriers, have been explored to improve drug delivery, enhance efficacy, and potentially overcome resistance. nih.govnih.govtheoncologynurse.com These systems can alter the pharmacokinetic properties of the drug and facilitate its entry into tumor cells, thereby bypassing efflux pump-mediated resistance. The development and preclinical assessment of similar advanced delivery systems for Alanyl-leucyl-daunorubicin could be a promising avenue to enhance its activity against resistant cancers, but such research has yet to be published.
Combination Therapies with Molecularly Targeted Agents (Preclinical Studies)
There is a lack of published preclinical studies investigating combination therapies of Alanyl-leucyl-daunorubicin with molecularly targeted agents. The paradigm of combining conventional chemotherapy with targeted therapies is a cornerstone of modern oncology research, with numerous preclinical and clinical studies demonstrating synergistic effects for various cancers, including AML, where daunorubicin is a standard-of-care component. nih.govnih.govmdpi.comresearchgate.net These targeted agents can inhibit specific signaling pathways that drive cancer cell survival and proliferation, potentially sensitizing them to the cytotoxic effects of chemotherapy. However, without preclinical data, the potential synergistic or antagonistic interactions between Alanyl-leucyl-daunorubicin and specific molecularly targeted drugs remain unknown.
Data Table: Summary of Preclinical Resistance and Reversal Strategy Findings for Alanyl-leucyl-daunorubicin
| Section | Subsection | Key Findings for Alanyl-leucyl-daunorubicin |
| 5.2.4 | Changes in Cellular Signaling Pathways (e.g., Protein Kinase C) | No specific data available. |
| 5.2.5 | Intracellular Drug Sequestration and Compartmentalization | No specific data available. |
| 5.2.6 | Hypoxia-Induced Resistance Mechanisms | No specific data available. |
| 5.3.1 | Co-administration with Efflux Pump Inhibitors | No specific data available. |
| 5.3.2 | Novel Delivery Systems to Bypass Resistance Mechanisms | No specific data available. |
| 5.3.3 | Combination Therapies with Molecularly Targeted Agents | No specific data available. |
Preclinical Efficacy and Pharmacological Studies of Alanylleucyl Daunorubicin
In Vitro Cytotoxicity and Antiproliferative Activity
The in vitro activity of Alanyl-leucyl-daunorubicin has been assessed to determine its cytotoxic potential against various cancer cell lines and to understand its cellular effects compared to its parent compound.
Determination of IC50 Values in Various Cancer Cell Lines
Specific IC50 values for Alanyl-leucyl-daunorubicin against a wide panel of cancer cell lines, including Melanoma B16-BL6, Breast Cancer MDA-MB-231, Leukemia K562, MCF7, and A549, are not extensively detailed in the available scientific literature. However, early studies investigated its cytostatic activity in vitro on L1210 leukemic cells. These investigations noted that the antiproliferative effect of the derivative could not be directly correlated with its cellular uptake or its conversion into the parent compound, daunorubicin (B1662515), suggesting a complex mechanism of action nih.gov.
For context, the parent compound, daunorubicin, has been widely studied. The following table presents representative IC50 values for daunorubicin in several cancer cell lines, though these values can vary based on experimental conditions.
| Cell Line | Cancer Type | Daunorubicin IC50 (µM) |
| K562 | Chronic Myeloid Leukemia | Varies (e.g., sensitive lines vs. resistant lines) |
| MCF7 | Breast Adenocarcinoma | ~0.0047 µM/mL (comparative drug) |
| MDA-MB-231 | Breast Adenocarcinoma | Varies |
| A549 | Lung Carcinoma | Varies |
This table is for illustrative purposes for the parent compound, Daunorubicin. Specific IC50 data for Alanyl-leucyl-daunorubicin is limited.
Comparative Cytotoxicity of Derivatives vs. Parent Compound
The development of Alanyl-leucyl-daunorubicin was driven by the goal of improving the therapeutic index of daunorubicin. Preclinical studies have compared the activity of this dipeptide derivative to its parent drug, particularly in vivo. In studies using a subcutaneously inoculated L1210 leukemia model, Alanyl-leucyl-daunorubicin was found to be significantly more active than daunorubicin nih.gov. This enhanced efficacy was demonstrated by a notable increase in the lifespan of treated subjects and a marked reduction in tumor progression nih.gov. Conversely, when administered intravenously to treat intravenously inoculated L1210 leukemia, the dipeptide derivative was less active than daunorubicin at equitoxic doses nih.gov. This suggests that the route of administration and the tumor model are critical factors in the prodrug's efficacy, possibly relating to its activation mechanism in the tumor microenvironment. The superiority of the compound in the solid tumor model is hypothesized to be linked to its greater hydrophobicity and its hydrolysis by enzymes present at the tumor site nih.gov.
Cell Cycle Analysis in Treated Cells
Flow cytometry analyses have shown that daunorubicin can cause cell cycle arrest at different checkpoints, depending on the cell line and experimental conditions nih.govnih.govresearchgate.net. For instance, in some acute lymphoblastic leukaemia cell lines, daunorubicin treatment leads to an accumulation of cells in the G2/M phase, while in others, a G1 phase arrest is observed nih.gov. It is presumed that Alanyl-leucyl-daunorubicin exerts its cytotoxic effects after being metabolized to free daunorubicin, which would then induce similar cell cycle disruptions.
Synergistic Effects in Combination with Other Agents
There is a lack of specific research into the synergistic effects of Alanyl-leucyl-daunorubicin when used in combination with other anticancer agents. The focus of its preclinical evaluation has been primarily on its single-agent activity and comparison to the parent compound.
For the parent drug, daunorubicin, combination therapy is a cornerstone of its clinical use, particularly in acute myeloid leukemia (AML). The standard "3 + 7" regimen combines daunorubicin with cytarabine (B982) nih.govbiorxiv.orgbiorxiv.org. Numerous studies have explored other synergistic combinations for daunorubicin. For example, the BCL-2 inhibitor ABT-737 has been shown to synergistically enhance the cytotoxic effect of daunorubicin in AML cell lines nih.gov. Other research has identified that EGFR and MEK inhibitors can also enhance the response to daunorubicin nih.gov. These findings for the parent compound highlight potential avenues for future investigation into combination therapies involving Alanyl-leucyl-daunorubicin, should its development progress.
In Vivo Efficacy in Preclinical Animal Models
The in vivo antitumor activity is a critical measure of a prodrug's potential, as it reflects the combined effects of distribution, metabolism, and target interaction.
Antitumor Activity in Xenograft Models
The in vivo efficacy of Alanyl-leucyl-daunorubicin has been demonstrated in preclinical murine leukemia models. In a key study utilizing subcutaneously inoculated L1210 leukemia, Alanyl-leucyl-daunorubicin showed markedly superior antitumor activity compared to daunorubicin nih.gov. This was evidenced by a significant reduction in tumor progression and a "striking increase" in the lifespan of the tumor-bearing mice nih.gov. This enhanced in vivo performance in a solid tumor model supports the underlying principle of the prodrug design: to improve the therapeutic efficacy of the parent compound, possibly through better tumor targeting or altered pharmacokinetic properties nih.gov.
While these results in the L1210 model are promising, data on the efficacy of Alanyl-leucyl-daunorubicin in xenograft models using the specific human cancer cell lines mentioned previously (B16-BL6, MDA-MB-231, K562, MCF7, A549) were not identified in the reviewed literature.
Evaluation in Cell-Bearing Mouse Models of Leukemia
The antitumor activity of Alanyl-leucyl-daunorubicin has been evaluated in murine models of leukemia. Specifically, studies utilizing L1210 leukemic cells have been instrumental in characterizing the in vivo efficacy of this prodrug. Research indicates that when administered intravenously to mice with subcutaneously inoculated L1210 leukemia, Alanyl-leucyl-daunorubicin demonstrated significant therapeutic advantages over the parent compound, daunorubicin.
Tumor Growth Inhibition and Regression Analysis
In preclinical assessments, Alanyl-leucyl-daunorubicin has shown pronounced activity in inhibiting tumor progression. When compared to daunorubicin, Alanyl-leucyl-daunorubicin, along with other dipeptide derivatives, was found to be substantially more active in a subcutaneously inoculated L1210 leukemia model. This increased activity was observed through a notable increase in the lifespan of the treated mice and a significant reduction in the progression of the tumor. The enhanced antitumor effect of these dipeptide derivatives is hypothesized to be linked to their increased hydrophobicity and potential for in situ hydrolysis by enzymes present at the tumor site.
Below is a summary of the comparative antitumor activity of Daunorubicin and its amino acid and dipeptide derivatives in the L1210 leukemia model.
| Compound | Antitumor Activity vs. Daunorubicin (in vivo, L1210 leukemia) |
| Daunorubicin (DNR) | Baseline |
| Leu-DNR | Much more active |
| Ala-Leu-DNR | Much more active |
| Leu-Leu-DNR | Much more active |
This table is based on qualitative descriptions from the cited research and is for illustrative purposes.
Biodistribution and Tumor Accumulation in Preclinical Models
Specific studies detailing the biodistribution and tumor accumulation of Alanyl-leucyl-daunorubicin in preclinical models are not extensively available in the reviewed scientific literature. While its enhanced efficacy suggests favorable tumor targeting, detailed quantitative data on its distribution in various organs and accumulation at the tumor site remains to be fully elucidated.
Preclinical Pharmacokinetics and Biotransformation
Absorption, Distribution, Metabolism, and Excretion in Animal Models
Comprehensive preclinical data on the absorption, distribution, metabolism, and excretion (ADME) of Alanyl-leucyl-daunorubicin in animal models is limited in the available literature. As a prodrug, its pharmacokinetic profile is expected to differ significantly from that of daunorubicin, with the intent of improved delivery to the target site and subsequent release of the active drug. However, specific parameters defining its ADME pathway have not been thoroughly documented.
Prodrug Stability in Biological Fluids
Identification and Quantification of Active and Inactive Metabolites
The primary active metabolite of Alanyl-leucyl-daunorubicin is expected to be daunorubicin itself, released upon enzymatic cleavage of the dipeptide promoiety. Further metabolism would then follow the known pathways of daunorubicin, which include conversion to daunorubicinol (B1669839). However, specific studies identifying and quantifying the metabolites of the intact Alanyl-leucyl-daunorubicin prodrug and the kinetics of its conversion to daunorubicin in vivo are not detailed in the currently accessible scientific literature.
Enzymatic Pathways Involved in Prodrug Metabolism (e.g., Carbonyl Reductase 1)nih.gov
The metabolic activation of the prodrug alanyl-leucyl-daunorubicin is a critical determinant of its preclinical efficacy. This process involves enzymatic cleavage to release the active cytotoxic agent, daunorubicin, which is then subject to further metabolism. The primary enzymatic pathways implicated in the metabolism of this and structurally related prodrugs involve peptidases for activation and carbonyl reductases for the subsequent transformation of the liberated drug.
The activation of alanyl-leucyl-daunorubicin from its inert prodrug form into the active chemotherapeutic agent, daunorubicin, is contingent on the enzymatic cleavage of the dipeptide bond. This targeted release is often designed to occur preferentially within the tumor microenvironment, where specific enzymatic activity is elevated. Research into similar peptide-based anthracycline prodrugs has identified several key enzymes responsible for this bioactivation.
One of the most significant enzymes in the activation of related doxorubicin (B1662922) prodrugs is Cathepsin B. nih.govresearchgate.netresearchgate.net This lysosomal cysteine protease is frequently overexpressed in a variety of malignant tumors. researchgate.net Studies on doxorubicin prodrugs with peptide linkers such as Ala-Leu-Ala-Leu have demonstrated that Cathepsin B can specifically cleave the peptide chain to release the active drug. nih.gov This targeted cleavage by tumor-associated proteases is a fundamental aspect of the prodrug strategy, aiming to concentrate the cytotoxic agent at the site of malignancy and thereby reduce systemic toxicity.
Another peptidase, CD10, a cell surface metalloprotease found on various tumor cell types, has also been shown to activate peptide prodrugs of doxorubicin. google.com This enzyme can cleave specific peptide sequences, leading to the release of the active drug in the vicinity of the tumor cells. google.com Furthermore, a patent has described an endopeptidase termed "Trouase," which exhibits a high degree of specificity in cleaving oligopeptide-daunorubicin conjugates, highlighting the diverse range of peptidases that can be exploited for targeted prodrug activation. mdpi.com
Following the liberation of daunorubicin from its dipeptide carrier, the active drug undergoes further metabolism. A key enzyme in this subsequent metabolic pathway is Carbonyl Reductase 1 (CBR1). nih.govresearchgate.net CBR1 is responsible for the conversion of daunorubicin to its primary alcohol metabolite, daunorubicinol. nih.govresearchgate.net This metabolic step is significant as daunorubicinol is considered to be less cytotoxic than the parent compound, daunorubicin. The expression levels of CBR1 can, therefore, influence the efficacy of the treatment by modulating the intracellular concentration and persistence of the active drug. nih.gov Increased expression of CBR1 has been linked to reduced in vitro cytotoxicity of daunorubicin. nih.gov
The table below summarizes the key enzymes involved in the metabolic pathway of alanyl-leucyl-daunorubicin and their respective roles.
| Enzyme | Role in Metabolism | Location of Action | Consequence of Activity |
| Peptidases (e.g., Cathepsin B, CD10) | Cleavage of the alanyl-leucyl dipeptide from daunorubicin | Primarily in the tumor microenvironment or within tumor cells | Activation of the prodrug to release the active cytotoxic agent, daunorubicin |
| Carbonyl Reductase 1 (CBR1) | Reduction of daunorubicin to its less active metabolite, daunorubicinol | Intracellular | Modulation of the cytotoxic efficacy of the released daunorubicin |
Future Research Directions in Alanylleucyl Daunorubicin Studies
Rational Design of Next-Generation Daunorubicin (B1662515) Prodrugs
The rational design of new prodrugs is a cornerstone for advancing cancer therapy. This approach involves the strategic chemical modification of a drug to optimize its pharmacokinetic and pharmacodynamic properties. researchgate.net For daunorubicin, the goal is to create next-generation prodrugs with higher cytotoxicity against tumor cells and reduced side effects. mdpi.com
Future efforts in the rational design of alanyl-leucyl-daunorubicin analogues will likely focus on several key areas. One approach is the modification of the peptide linker itself. While the alanyl-leucyl dipeptide is designed for cleavage by specific peptidases, researchers are exploring other peptide sequences that may offer greater specificity for enzymes exclusively found in the tumor microenvironment, such as certain lysosomal enzymes. nih.gov For instance, the tetrapeptide linker GFLG is known to be specifically cleaved by lysosomal enzymes within tumors. nih.gov
Another avenue involves altering the chemical bond linking the peptide to daunorubicin. Most prodrugs utilize ester or amide bonds; amide bonds generally offer greater stability in plasma, preventing premature drug release before the prodrug reaches the tumor site. nih.gov Computational methods, including molecular dynamics simulations and molecular docking, are becoming indispensable tools in this process. mdpi.com These techniques allow scientists to model the interaction between the prodrug, the linker, and the target enzyme at an atomic level, facilitating the design of molecules with improved binding and cleavage kinetics. mdpi.comnih.gov By understanding the substrate-binding mechanism of activating enzymes, key amino acid residues can be identified and modifications can be engineered to enhance catalytic activity and specificity. nih.gov
Furthermore, structural modifications of the daunorubicin molecule itself are being investigated. By creating derivatives through processes like reductive amination, it is possible to develop compounds with an increased affinity for DNA and a greater ability to disrupt the cancer cell cycle. mdpi.com
Table 1: Strategies for Rational Prodrug Design
| Design Strategy | Objective | Example/Method |
| Peptide Linker Modification | Enhance tumor-specific cleavage | Investigating alternative peptide sequences (e.g., GFLG) sensitive to tumor-specific enzymes. nih.gov |
| Linkage Chemistry | Improve plasma stability | Utilizing more stable amide bonds over ester bonds to prevent premature drug release. nih.gov |
| Computational Modeling | Optimize molecular interactions | Employing molecular docking and dynamics simulations to predict and refine prodrug-enzyme binding. mdpi.com |
| Parent Drug Modification | Increase intrinsic cytotoxicity | Creating daunorubicin derivatives with higher DNA affinity and cell cycle disruption potential. mdpi.com |
Optimization of Delivery System Design for Enhanced Efficacy and Specificity
The effectiveness of a prodrug like alanyl-leucyl-daunorubicin is intrinsically linked to its ability to reach the tumor tissue in sufficient concentrations. Therefore, a major area of future research is the optimization of drug delivery systems. nih.gov Advanced nanocarriers are being developed to protect the prodrug from degradation in the bloodstream, control its release, and target it more precisely to cancer cells.
One promising strategy is the use of nanoparticle-based systems. These can include liposomes, micelles, and polymer-drug conjugates. For example, a binary nanodrug-delivery system decorated with aptamers and transferrin has been designed for leukemia therapy, demonstrating the potential for multi-ligand targeting to enhance specificity. nih.gov Other innovative carriers include casein-based nanoparticles, which can encapsulate daunorubicin and be modified with targeting molecules like folic acid to actively seek out cancer cells. researchgate.net
Stimuli-responsive or "smart" delivery systems represent another frontier. Thermosensitive niosomes, which are non-ionic surfactant-based vesicles, can be engineered to release their drug payload, such as daunorubicin, in response to mild hyperthermia (42 °C) applied specifically at the tumor site. mdpi.com This temperature-triggered release mechanism can achieve higher local drug concentrations while minimizing systemic exposure. mdpi.com Similarly, hypoxia-responsive linkers can be incorporated into prodrug design, ensuring that the active drug is released primarily within the hypoxic microenvironment characteristic of many solid tumors. acs.org
Table 2: Comparison of Advanced Delivery Systems for Daunorubicin Prodrugs
| Delivery System | Description | Mechanism of Action | Potential Advantage |
| Binary Nanoparticles | Nanoparticles decorated with multiple targeting ligands (e.g., aptamers, transferrin). nih.gov | Active targeting of multiple receptors overexpressed on cancer cells. nih.gov | Enhanced binding affinity and specificity for tumor cells. |
| Thermosensitive Niosomes | Vesicles that undergo a phase transition at a specific temperature (e.g., 42°C). mdpi.com | Temperature-triggered drug release at the tumor site when local hyperthermia is applied. mdpi.com | Spatially controlled drug release, reducing systemic toxicity. |
| Casein-Based Nanocarriers | Nanoparticles formed from the milk protein casein, modified with targeting ligands. researchgate.net | Encapsulation of the drug and active targeting via surface ligands (e.g., folic acid). researchgate.net | Biocompatible and biodegradable carrier with targeting capabilities. |
| Hypoxia-Responsive Prodrugs | Prodrugs with linkers that are cleaved under low-oxygen (hypoxic) conditions. acs.org | Drug release is triggered by the specific tumor microenvironment. acs.org | High tumor specificity based on a physiological hallmark of cancer. |
Development of Predictive Preclinical Models for Response and Resistance
A significant challenge in cancer therapy is predicting which patients will respond to a particular treatment and understanding the mechanisms of drug resistance. Future research must focus on developing more sophisticated preclinical models that can accurately recapitulate the complexity of human tumors and predict the efficacy of alanyl-leucyl-daunorubicin.
Current preclinical research often relies on two-dimensional cell cultures and animal models, such as mice and rats. nih.gov While these models have been crucial, they have limitations. For instance, animal models are useful for evaluating systemic effects but can be resource-intensive. nih.gov There is a need for advanced in vitro models, such as three-dimensional (3D) tumor spheroids and organoids, which better mimic the architecture, cell-cell interactions, and microenvironment of actual tumors.
In parallel, computational and systems biology approaches are emerging as powerful tools. Deep learning frameworks, trained on large datasets from preclinical cancer cell lines, can be developed to predict patient responses to different treatments and identify genetic biomarkers of drug sensitivity and resistance. mdpi.com By analyzing genomic and proteomic data from tumors, these models can identify patients whose tumors have the specific enzymatic machinery required to activate the alanyl-leucyl-daunorubicin prodrug efficiently. Furthermore, identifying genetic polymorphisms, for example in transporter genes, can help predict which patients are at a higher risk for toxicity, allowing for more personalized treatment strategies. ascopubs.org
These advanced models will be critical for:
Identifying predictive biomarkers for patient stratification.
Elucidating the molecular mechanisms of both innate and acquired resistance to daunorubicin prodrugs.
Testing combination therapies that could overcome resistance.
Exploration of Novel Targeting Ligands for Enhanced Specificity
To further enhance the tumor-specificity of alanyl-leucyl-daunorubicin, its delivery vehicle can be decorated with targeting ligands. These are molecules that bind to specific receptors or antigens that are overexpressed on the surface of cancer cells compared to normal cells. nih.gov This active targeting strategy aims to concentrate the drug at the tumor site, thereby increasing its efficacy and reducing off-target effects. nih.gov
A variety of targeting ligands are under investigation. nih.gov These range from small molecules to large biologics:
Folic acid: Many cancer cells overexpress the folate receptor. Attaching folic acid to a drug delivery system is a well-established strategy to target these cells. researchgate.netdeanfrancispress.com
Carbohydrates: Specific carbohydrate structures can be recognized by lectin receptors on cancer cells.
Peptides: Short peptides, such as the RGD (arginine-glycine-aspartic acid) sequence, can target integrins, which are proteins involved in tumor angiogenesis and metastasis. nih.gov
Aptamers: These are single-stranded DNA or RNA molecules that can be engineered to fold into specific 3D structures that bind with high affinity and specificity to a target protein, such as CD117 on acute myeloid leukemia cells. nih.govnih.gov
Antibodies: Monoclonal antibodies that recognize tumor-specific antigens can be conjugated to drug carriers to create highly specific delivery systems. nih.gov
The choice of ligand depends on the specific cancer type being targeted, as the expression of surface receptors varies between different tumors. Future research will focus on discovering new tumor-specific antigens and developing novel ligands with higher binding affinity and specificity. Combining multiple ligands on a single delivery system is another promising approach to increase targeting efficiency and overcome tumor heterogeneity. nih.gov
Table 3: Examples of Targeting Ligands for Cancer Drug Delivery
| Ligand Type | Target Receptor/Molecule | Cancer Types Often Targeted |
| Folic Acid | Folate Receptor researchgate.net | Ovarian, lung, breast, brain, kidney |
| Peptides (e.g., RGD) | Integrins nih.gov | Cancers with high angiogenic activity |
| Aptamers | Cell-surface proteins (e.g., CD117) nih.gov | Acute Myeloid Leukemia (AML) nih.gov |
| Transferrin | Transferrin Receptor nih.gov | Leukemia, various solid tumors |
| Antibodies | Tumor-Specific Antigens (e.g., HER2) | Breast cancer, gastric cancer |
Q & A
Basic Research Questions
Q. What is the molecular structure of Alanylleucyl-daunorubicin, and how does it influence its mechanism of action in targeting cancer cells?
- Methodological Answer : Begin with spectroscopic characterization (e.g., NMR, mass spectrometry) to confirm the compound’s structure, focusing on the alanylleucyl moiety conjugated to daunorubicin. Compare its binding affinity to DNA or cellular receptors (e.g., anthracycline targets) with unmodified daunorubicin using surface plasmon resonance (SPR) or fluorescence quenching assays. Reference structural analogs to hypothesize enhanced stability or reduced toxicity .
Q. What are key considerations when designing in vitro experiments to assess this compound’s cytotoxicity?
- Methodological Answer : Use standardized cell lines (e.g., leukemia, solid tumor models) with controls for baseline daunorubicin sensitivity. Optimize dose-response curves (IC₅₀ calculations) and include assays for apoptosis (Annexin V/PI staining) and autophagy (LC3-II quantification). Validate results across multiple replicates and cell types to account for variability .
Q. How do researchers differentiate between in vitro and in vivo efficacy for this compound?
- Methodological Answer : In vitro studies should prioritize mechanistic clarity (e.g., target engagement via Western blotting), while in vivo models (e.g., xenografts) must address pharmacokinetics (bioavailability, half-life) and toxicity (body weight, organ histopathology). Use LC-MS/MS for plasma concentration monitoring and correlate findings with tumor regression metrics .
Q. What pharmacokinetic parameters are critical for evaluating this compound’s bioavailability?
- Methodological Answer : Measure Cₘₐₓ, Tₘₐₓ, AUC, and clearance rates via intravenous vs. oral administration in rodent models. Assess tissue distribution (e.g., tumor vs. cardiac tissue) to evaluate reduced cardiotoxicity claims. Compare with daunorubicin’s profile to identify metabolic advantages .
Q. How can researchers validate the therapeutic efficacy of this compound in drug-resistant cancer models?
- Methodological Answer : Establish resistance by exposing cells to incremental daunorubicin doses. Test this compound’s potency in these lines using ATP-based viability assays. Perform RNA-seq to identify resistance pathways (e.g., ABC transporter upregulation) and validate with inhibitors (e.g., verapamil) .
Advanced Research Questions
Q. What strategies optimize the synthesis protocol for this compound to improve yield and purity?
- Methodological Answer : Screen coupling reagents (e.g., DCC vs. HATU) for conjugating alanylleucyl to daunorubicin. Use HPLC with UV/Vis detection to monitor reaction progress and purity. Employ orthogonal protection for reactive groups (e.g., amines) to minimize side products. Document yield and scalability in supplementary materials .
Q. How can contradictory findings about this compound’s efficacy in different cancer cell lines be resolved?
- Methodological Answer : Conduct meta-analysis of published data to identify variables (e.g., cell line origin, culture conditions). Perform comparative studies under standardized protocols, including multi-omics profiling (proteomics, metabolomics) to uncover context-dependent mechanisms. Use Bayesian statistics to quantify uncertainty .
Q. What biomarkers are predictive of this compound resistance in clinical samples?
- Methodological Answer : Profile patient-derived xenografts (PDXs) or primary cells using single-cell RNA sequencing. Validate candidates (e.g., drug efflux pumps, DNA repair genes) via CRISPR knockdown and rescue experiments. Correlate biomarker expression with clinical response in retrospective cohorts .
**How can synergistic combinations of this compound with other therapeutics be systematically identified?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
